5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by the presence of a bromine atom and a methyl group on a pyrrolo-pyridine structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for various therapeutic agents. Its molecular formula is with a molecular weight of approximately .
5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is classified under the category of pyrrolopyridines, which are known for their diverse biological properties. The compound can be sourced from various chemical suppliers and is utilized in research settings for its synthetic versatility and biological relevance .
The synthesis of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 7-methyl-1H-pyrrolo[3,2-b]pyridine. A common method employs N-bromosuccinimide (NBS) as the brominating agent in a solvent such as dichloromethane. The reaction is conducted at room temperature and monitored via thin-layer chromatography (TLC) until completion .
Synthetic Route:
Industrial methods for large-scale production are not extensively documented but likely involve optimized conditions for yield and purity, possibly utilizing continuous flow reactors to enhance efficiency .
The molecular structure of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine consists of a fused pyrrole and pyridine ring system. The compound's structure can be represented as follows:
Key structural features include:
The compound exhibits a planar configuration due to the fused ring system, which contributes to its electronic properties .
5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine can participate in various chemical reactions, including:
The primary target of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR). Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation of tyrosine residues in its cytoplasmic tail. This process activates various signal transduction pathways that regulate cell proliferation, migration, angiogenesis, and organ development .
The compound exhibits low molecular weight characteristics conducive to its pharmacological activities. In vitro studies have shown that it inhibits breast cancer cell proliferation and induces apoptosis .
The compound is stable under standard laboratory conditions but may react under specific conditions due to the presence of the bromine atom which can participate in nucleophilic substitution reactions.
5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
The synthesis of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine (molecular formula: C₈H₇BrN₂
, MW: 211.06 g/mol) typically employs sequential cyclization and bromination steps. A predominant route begins with 3-methylpyrrole, which undergoes electrophilic bromination in dichloromethane at 0–5°C to install bromine selectively at the 5-position. This step requires stoichiometric control to avoid polybromination, with yields averaging 65–75% after recrystallization [4].
An alternative pathway leverages 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one as a precursor. Reduction using tin powder in ethanol/water with hydrochloric acid generates the corresponding dihydro derivative. Subsequent bromination with copper(II) bromide in chloroform at 60°C furnishes the target compound in 77.6% yield after recrystallization (chloroform/hexane) [5]. Critical challenges include:
Table 1: Key Multi-Step Synthesis Protocols
Starting Material | Reagents/Conditions | Critical Step | Yield |
---|---|---|---|
3-Methylpyrrole | Br₂, CH₂Cl₂, 0–5°C, 2 h | Bromination regiocontrol | 65–75% |
5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | Sn, HCl, EtOH/H₂O; then CuBr₂, CHCl₃, 60°C | Deoxygenation/bromination | 77.6% |
Regioselectivity in introducing the methyl group (3-position) and bromine (5-position) is achieved through sequence engineering. Early methylation of the pyrrole nitrogen prior to bromination leads to N-alkylated byproducts, reducing yields [4]. Optimized protocols favor:
Sodium sulfite (Na₂SO₃) proves critical for debromination control during functionalization. Post-bromination, adding aqueous Na₂SO₃ eliminates residual bromine and prevents unwanted ring oxidation, enhancing product stability. This step is indispensable when using reactive brominating agents like pyridinium perbromide [2] [4]. Solvent selection further modulates selectivity:
Table 2: Solvent and Additive Effects on Regioselectivity
Brominating Agent | Solvent | Additive | Regioselectivity (5-Br:3-Br) |
---|---|---|---|
Br₂ | CH₂Cl₂ | None | 8:1 |
NBS | DMF | Na₂SO₃ | 12:1 |
Pyridinium perbromide | Acetic acid | Na₂SO₃ | 10:1 |
Solid-phase synthesis enables rapid diversification of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine, leveraging its C5-bromine for cross-coupling. Wang resin-bound 7-azaindoline precursors undergo bromination with CuBr₂, followed by Suzuki-Miyaura or Sonogashira reactions while anchored. Key advantages include:
After coupling, products are cleaved using TFA/CH₂Cl₂ (1:1), with yields averaging 70–85% and purity >90% (HPLC). The methyl group’s stability under these conditions prevents dealkylation—a limitation observed in N-methylated analogs [8]. This approach is seminal for generating FGFR inhibitors (e.g., compound libraries targeting fibroblast growth factor receptors) [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: